Ethyl [(furan-2-yl)methanesulfonyl]acetate
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Overview
Description
Ethyl [(furan-2-yl)methanesulfonyl]acetate is an organic compound that features a furan ring, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(furan-2-yl)methanesulfonyl]acetate typically involves the reaction of furan-2-ylmethanesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Furan-2-ylmethanesulfonyl chloride+Ethyl acetateBaseEthyl [(furan-2-yl)methanesulfonyl]acetate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(furan-2-yl)methanesulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl [(furan-2-yl)methanesulfonyl]alcohol.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Ethyl [(furan-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [(furan-2-yl)methanesulfonyl]acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(furan-2-yl)acetate: Similar structure but lacks the sulfonyl group.
Furan-2-ylmethanesulfonyl chloride: Precursor to ethyl [(furan-2-yl)methanesulfonyl]acetate.
Furan-2,5-dione: Oxidized derivative of the furan ring.
Uniqueness
This compound is unique due to the presence of both a furan ring and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
108523-83-7 |
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Molecular Formula |
C9H12O5S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
ethyl 2-(furan-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C9H12O5S/c1-2-13-9(10)7-15(11,12)6-8-4-3-5-14-8/h3-5H,2,6-7H2,1H3 |
InChI Key |
PSTNEEHGFMFVRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC=CO1 |
Origin of Product |
United States |
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